7-Methylchroman
Description
Historical Context of Chroman Chemistry
The journey into the chemistry of chromans is intrinsically linked to the exploration of natural products. Early investigations in the 20th century, particularly the structural elucidation of Vitamin E (α-tocopherol), brought the chroman ring system to the forefront of chemical inquiry. encyclopedia.pubnih.gov The identification of the chroman core within this essential micronutrient spurred further research into its synthesis and the properties of its derivatives. encyclopedia.pub
The development of synthetic methodologies for chroman-4-ones, a class of compounds where the chroman core is functionalized with a ketone group, marked a significant advancement in the field. researchgate.netijrpc.comrsc.org These early synthetic efforts paved the way for the creation of a diverse array of chroman-based structures, allowing for systematic studies of their chemical and biological properties. researchgate.netnih.gov Over the decades, the focus has expanded from naturally occurring chromans to the design and synthesis of novel derivatives with tailored functionalities, highlighting the evolution of chroman chemistry from isolation and identification to targeted synthesis and application. researchgate.net
Structural Features and Nomenclature of the 7-Methylchroman Scaffold
This compound is a heterocyclic organic compound. Its structure features a bicyclic system where a benzene (B151609) ring is fused to a six-membered dihydropyran ring. The nomenclature "this compound" specifies a methyl group (-CH₃) substituted at the 7th position of the chroman core. The systematic IUPAC name for this compound is 7-methyl-3,4-dihydro-2H-1-benzopyran. ijrpc.com
The presence of the methyl group at the C-7 position introduces specific electronic and steric properties that can influence the reactivity and biological interactions of molecules derived from this scaffold. The chroman ring itself is not planar, with the dihydropyran ring adopting a conformation that minimizes steric strain.
Below is a table summarizing key properties of this compound and a related derivative, This compound-4-one (B99835).
| Property | This compound | This compound-4-one |
| CAS Number | 3722-73-4 | 18385-69-8 |
| Molecular Formula | C₁₀H₁₂O | C₁₀H₁₀O₂ |
| Molecular Weight | 148.20 g/mol | 162.19 g/mol |
| IUPAC Name | 7-methyl-3,4-dihydro-2H-1-benzopyran | 7-methyl-2,3-dihydrochromen-4-one |
Overview of Research Trajectories for Chroman Systems
Research into chroman-based systems has followed a trajectory from the study of natural products to the development of a vast library of synthetic derivatives with a wide spectrum of applications. The chroman scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.netnih.govacs.org
This has led to extensive research into chroman derivatives for various therapeutic areas. For instance, derivatives of chroman have been investigated for their potential as:
Anticancer agents: Certain chromanone derivatives have shown cytotoxic activity against various cancer cell lines. researchgate.netnih.govdovepress.com
Neuroprotective agents: The chroman structure is a key component in compounds designed to combat neurodegenerative diseases. smolecule.com
Anti-inflammatory agents: The anti-inflammatory properties of chroman-based compounds have been a subject of study. nih.gov
Antimicrobial agents: Research has explored the potential of chroman derivatives in fighting microbial infections. acs.org
The versatility of the chroman scaffold allows for the introduction of various functional groups at different positions, enabling the fine-tuning of their biological activity and pharmacokinetic properties. This has made the chroman system a fertile ground for drug discovery and development. researchgate.netnih.govfigshare.com
Rationale for Focused Investigation on this compound Architectures
The focused investigation of this compound architectures stems from its role as a crucial synthetic intermediate for creating more complex and biologically active molecules. smolecule.comlookchem.com The strategic placement of the methyl group at the 7-position can significantly influence the pharmacological profile of the resulting compounds.
Research has shown that the substitution pattern on the aromatic ring of the chroman scaffold is a key determinant of biological activity. acs.org Specifically, the synthesis of this compound derivatives has been pursued to explore their potential as inhibitors of various enzymes and receptors. For example, derivatives of this compound have been synthesized and evaluated for their inhibitory activity against nuclear factor-kappaB (NF-κB), a protein complex that controls transcription of DNA, cytokine production and cell survival. researchgate.net
Furthermore, the 7-methyl substitution is a feature in various biologically active compounds, and its inclusion in synthetic analogs is often a deliberate design choice to mimic or enhance these activities. researchgate.net The use of this compound as a building block provides a reliable and efficient route to a range of derivatives, facilitating the exploration of structure-activity relationships and the development of new therapeutic agents. smolecule.comnih.gov
Structure
3D Structure
Properties
CAS No. |
3722-73-4 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
7-methyl-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C10H12O/c1-8-4-5-9-3-2-6-11-10(9)7-8/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
IWFZIMHCRHOJDQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(CCCO2)C=C1 |
Canonical SMILES |
CC1=CC2=C(CCCO2)C=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Methylchroman and Its Direct Structural Analogs
Classical and Contemporary Approaches to Chroman Ring Formation
The formation of the chroman ring system can be achieved through several classical and modern synthetic routes. These methods primarily involve the formation of the heterocyclic ring through cyclization, condensation, or reduction reactions.
Cyclization Reactions (e.g., Intramolecular C–O Bond Formation)
Intramolecular C–O bond formation is a cornerstone in the synthesis of chromans. This strategy typically involves the cyclization of a phenolic precursor bearing a suitable side chain that can undergo ring closure to form the pyran ring.
A common approach involves the intramolecular Mitsunobu reaction. For instance, 2-substituted chromans can be synthesized from readily available allylic alcohols and 2-iodophenols through a sequence of Heck coupling, reduction, and subsequent Mitsunobu cyclization. organic-chemistry.org Another powerful method is the palladium-catalyzed intramolecular oxidative coupling of an α-methyl-β-arenoxypropanoic acid, which activates a β-C(sp³)–H bond and an ortho-C(sp²)–H bond on the aromatic ring to form the chromane-3-carboxylic acid derivative. chemrxiv.org
Copper-catalyzed intramolecular C–O bond formation has also been effectively employed. This method is particularly useful for the synthesis of neoflavans, which are 4-aryl-substituted chromans. rsc.orgrsc.org The process involves the cyclization of precursor alcohols derived from the Friedel-Crafts Michael addition of electron-rich aromatic systems to cinnamate (B1238496) esters. rsc.orgrsc.org Furthermore, palladium-catalyzed intramolecular aryloxycarbonylation of 3-iodochromone derivatives provides a route to chroman-2,4-diones. acs.org
Radical cyclizations offer another modern and efficient pathway. Photoredox iron-catalyzed decarboxylative radical cyclization of o-(allyloxy)arylaldehydes with alkyl carboxylates has been developed for the synthesis of 3-substituted chroman-4-ones. acs.orgresearchgate.net This method proceeds under mild, visible-light-induced conditions at room temperature. acs.org
Condensation Reactions in Chromanogenesis
Condensation reactions are fundamental to the synthesis of chroman and chromone (B188151) precursors, which can subsequently be converted to the desired saturated chroman ring.
The Pechmann condensation, a classic method for coumarin (B35378) synthesis, involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. echemcom.comsathyabama.ac.in While this primarily yields chromen-2-ones (coumarins), these can be further elaborated to chromans. The Knoevenagel condensation of salicylaldehydes with active methylene (B1212753) compounds is another versatile route to 3-substituted chromen-2-ones. echemcom.com These reactions can be promoted by various catalysts, including solid acids and ionic liquids, and can be accelerated by microwave or ultrasonic irradiation. echemcom.com
Domino Knoevenagel-cyclization reactions of 2H-chromene derivatives carrying an o-formylaryl side-chain have been developed to produce complex condensed heterocycles. bohrium.com These reactions can proceed through various mechanisms, including intramolecular hetero-Diels-Alder reactions and polar [2+2] cycloadditions. bohrium.com
A one-pot synthesis of 2-amino-3-cyano-4H-chromene derivatives involves the condensation of a phenol, an aldehyde, and malononitrile (B47326) in the presence of an organic base. derpharmachemica.com These chromene derivatives can serve as precursors for chromans.
Reduction Strategies for Chroman Ring Saturation
The reduction of unsaturated chromene or chromanone systems is a direct and widely used method for obtaining the saturated chroman ring.
Chroman-4-ones can be reduced to the corresponding chroman-4-ols, which can then be dehydrated to yield chromenes. uclan.ac.uk Subsequent reduction of the chromene double bond affords the chroman. Metal hydride reduction of 3-bromochroman-4-ones has also been reported. uclan.ac.uk
The reduction of 3-nitro-2H-chromenes with sodium borohydride (B1222165) is an effective method for the synthesis of 3-nitrochromans. rsc.org This highlights the utility of reducing pre-functionalized chromene systems to access substituted chromans. A convergent three-step method for 2-substituted chromans involves a reduction step following a Heck coupling reaction. organic-chemistry.org
Stereoselective and Asymmetric Synthesis of 7-Methylchroman Systems
The development of stereoselective and asymmetric methods for the synthesis of chromans is of paramount importance, as many biologically active chroman derivatives are chiral.
Chiral Catalyst Systems in Chroman Synthesis
A variety of chiral catalyst systems have been successfully applied to the asymmetric synthesis of chromans, enabling high levels of enantioselectivity.
Transition metal catalysis is a powerful tool in this domain. chemrxiv.org Nickel-catalyzed asymmetric reductive cyclization of aryl chained alkynones using a P-chiral monophosphine ligand (R)-AntPhos has been reported for the synthesis of chiral chromans with excellent enantioselectivities. chemrxiv.org Copper-catalyzed asymmetric C–O coupling reactions have been used for the desymmetrization of 1,3-diols to afford chiral chromans. rsc.org Palladium-catalyzed enantioselective intramolecular allylic C–H oxidation, employing a chiral phosphoramidite (B1245037) ligand, provides access to optically active chromans. acs.org
Organocatalysis has also emerged as a prominent strategy. Chiral phosphoric acids and cinchona alkaloids are commonly used small molecule catalysts. chemrxiv.org For example, a squaramide-catalyzed domino oxa-Michael-nitro-Michael reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins produces polysubstituted chiral chromans with excellent enantioselectivities and diastereoselectivities. nih.govresearchgate.net Chiral biphenols can catalyze the multicomponent condensation of phenols, aldehydes, and boronates to yield chiral 2,4-diaryl chroman products. nih.gov
Enantioselective Approaches and Control of Stereocenters
Controlling the stereochemistry at the newly formed chiral centers is a key challenge in asymmetric chroman synthesis.
An organocatalytic oxa-Michael-nitro-Michael domino reaction allows for the construction of chiral chromans with three contiguous stereogenic centers with high diastereo- and enantioselectivity. nih.gov The reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins, catalyzed by a quinine-derived squaramide, has been shown to be highly effective. nih.gov
The enantioselective synthesis of chiral chromans bearing an all-carbon quaternary stereocenter at the C2 position has been achieved through copper-catalyzed intramolecular C–O coupling reactions. rsc.org Furthermore, rhodium-catalyzed asymmetric transfer hydrogenation of (E)-3-benzylidene-chromanones can provide enantiomerically enriched cis-3-benzyl-chromanols. organic-chemistry.org
Data Tables
Table 1: Catalysts in Stereoselective Chroman Synthesis
| Catalyst Type | Specific Catalyst/Ligand Example | Reaction Type | Product Type | Reference |
| Transition Metal | Nickel / (R)-AntPhos | Asymmetric Reductive Cyclization | Chiral Chromans | chemrxiv.org |
| Transition Metal | Copper / Chiral Ligand | Asymmetric C-O Coupling | Chiral Chromans | rsc.org |
| Transition Metal | Palladium / Chiral Phosphoramidite | Enantioselective C-H Oxidation | Optically Active Chromans | acs.org |
| Organocatalyst | Quinine-derived Squaramide | Oxa-Michael-nitro-Michael Domino | Polysubstituted Chiral Chromans | nih.govresearchgate.net |
| Organocatalyst | Chiral Biphenol | Multicomponent Condensation | Chiral 2,4-Diaryl Chromans | nih.gov |
| Organocatalyst | Bifunctional Aminoboronic Acid | Intramolecular Oxa-Michael | Chiral Chromans | organic-chemistry.org |
Table 2: Synthetic Methods for Chroman Ring Formation
| Method | Description | Key Reagents/Conditions | Product Type | Reference |
| Intramolecular Mitsunobu Reaction | Cyclization of a phenolic precursor with a side chain alcohol. | DEAD, PPh3 | Chromans | organic-chemistry.org |
| Palladium-catalyzed Oxidative Coupling | Intramolecular coupling of C(sp³)-H and C(sp²)-H bonds. | Pd(OAc)2 | Chromane-3-carboxylic acids | chemrxiv.org |
| Copper-catalyzed C-O Bond Formation | Intramolecular cyclization of precursor alcohols. | CuI, 2,2-bipyridyl, KOtBu | Neoflavans | rsc.orgrsc.org |
| Photoredox Radical Cyclization | Decarboxylative radical cyclization of o-(allyloxy)arylaldehydes. | FeCl3, visible light | 3-Substituted Chroman-4-ones | acs.org |
| Pechmann Condensation | Condensation of a phenol and a β-ketoester. | Acid catalyst | Chromen-2-ones (Coumarins) | echemcom.comsathyabama.ac.in |
| Knoevenagel Condensation | Condensation of a salicylaldehyde (B1680747) and an active methylene compound. | Base catalyst | 3-Substituted Chromen-2-ones | echemcom.com |
| Reduction of Chromenes/Chromanones | Saturation of the pyran ring. | NaBH4, Metal hydrides | Chromans | uclan.ac.ukrsc.org |
Diastereoselective Synthetic Pathways
The stereoselective synthesis of chromanes is crucial for accessing specific biologically active isomers. Various strategies have been developed to control the diastereoselectivity of these reactions.
One notable approach involves an organocatalytic domino Michael/hemiacetalization reaction. This method has been successfully employed for the synthesis of functionalized chroman-2-ones and chromanes with high diastereoselectivity. nih.gov For instance, the reaction of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols, catalyzed by modularly designed organocatalysts, can yield products with diastereomeric ratios (dr) of up to 99:1. nih.gov Similarly, a one-pot thiourea-catalyzed domino Michael–hemiacetalization and dehydration sequence starting from 2-(nitrovinyl)phenols and cyclic dicarbonyl nucleophiles has been reported to produce polyfunctionalized chroman derivatives with excellent diastereoselectivities (88–99% de). thieme-connect.com
Another powerful strategy is the oxa-Michael–Michael cascade reaction. Using a bifunctional thiourea (B124793) organocatalyst, this reaction between (E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one and trans-β-nitrostyrene affords highly substituted chiral chromans with good diastereoselectivities (up to 5:1 dr). acs.org Furthermore, a sequential oxa-Michael–Michael reaction sequence has been utilized for the synthesis of trans-disubstituted chromans, achieving diastereomeric ratios ranging from 94:6 to 97:3. thieme-connect.com
Intramolecular Michael-type cyclization of unsaturated ester-tethered α-nitro aryl ketones provides another efficient route to 3-nitro substituted 4-chromanones with high diastereoselectivity. researchgate.net The use of a catalytic amount of potassium tert-butoxide is critical for achieving this high level of diastereocontrol. researchgate.net Additionally, a palladium(0)-catalyzed intramolecular Mizoroki–Heck annulation of cyclopentenyl-tethered 2-bromo-N-methylanilines has been developed for the synthesis of N-methylspiroindolines with excellent diastereoselectivity (>98%). diva-portal.org
The following table summarizes key findings in the diastereoselective synthesis of chroman analogs:
| Reaction Type | Reactants | Catalyst | Diastereoselectivity | Reference |
| Domino Michael/Hemiacetalization | Aliphatic aldehydes, (E)-2-(2-nitrovinyl)phenols | Modularly Designed Organocatalysts | up to 99:1 dr | nih.gov |
| Domino Michael–Hemiacetalization/Dehydration | 2-(nitrovinyl)phenols, cyclic dicarbonyls | Thiourea | 88–99% de | thieme-connect.com |
| Oxa-Michael–Michael Cascade | (E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one, trans-β-nitrostyrene | Bifunctional Thiourea | up to 5:1 dr | acs.org |
| Sequential Oxa-Michael–Michael | Phenol derivatives, α,β-unsaturated ketones | Pyrrolidine-containing organocatalysts | 94:6 to 97:3 dr | thieme-connect.com |
| Intramolecular Michael-type Cyclization | Unsaturated ester-tethered α-nitro aryl ketones | Potassium tert-butoxide | High | researchgate.net |
| Intramolecular Mizoroki–Heck Annulation | Cyclopentenyl-tethered 2-bromo-N-methylanilines | Pd(t-Bu3P)2 | >98% | diva-portal.org |
Modern Catalytic Methods in this compound Synthesis
Modern catalytic methods have revolutionized the synthesis of chroman derivatives, offering milder reaction conditions, higher efficiency, and greater selectivity. These methods often employ transition metal catalysts or organocatalysts.
Palladium catalysis is a cornerstone of modern organic synthesis, and it has been extensively applied to the construction of chroman rings. nih.govsigmaaldrich.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govsigmaaldrich.com For instance, the synthesis of coumarins, which can be precursors to chromans, has been achieved through palladium-catalyzed reactions of phenols with various acrylates. mdpi.com The intramolecular Mizoroki-Heck reaction, catalyzed by palladium(0) complexes, has proven effective in the diastereoselective synthesis of spiroindolines, which share structural similarities with certain chroman analogs. diva-portal.org
A notable application of palladium catalysis is the synthesis of C-3, C-4, and C-7-substituted coumarins through a dehydrogenation-oxidative Heck-cyclization sequence. mdpi.com Furthermore, palladium(II) acetate (B1210297) has been used to catalyze the synthesis of spiroheterocyclic skeletons, demonstrating the versatility of palladium in constructing complex molecular architectures. acs.org
Copper-catalyzed reactions have emerged as a cost-effective and environmentally benign alternative to palladium-catalyzed transformations. nih.gov Copper catalysts are effective in a variety of reactions, including cross-coupling and cyclization reactions. rsc.orgnih.gov For example, a cooperative catalytic system of CuCl and Cu(OTf)₂ can effectively catalyze multi-component coupling reactions to produce various amine derivatives. nih.govmdpi.com
In the context of chroman synthesis, copper catalysts have been utilized for the synthesis of furo[3,2-c]coumarins. encyclopedia.pub For instance, the reaction of ketoxime carboxylates with 4-hydroxycoumarins in the presence of a copper catalyst yields these fused heterocyclic systems. encyclopedia.pub Copper(II) chloride has been shown to play a dual role as both a cyclization promoter and an oxidant in the synthesis of furo[3,2-c]coumarins from 3-(alk-1-ynyl)-4H-chromen-4-ones. encyclopedia.pub
Organocatalysis has become a powerful tool for the asymmetric synthesis of chiral molecules, including chroman derivatives. rsc.org This approach avoids the use of often toxic and expensive metal catalysts. Bifunctional organocatalysts, such as those based on cinchona alkaloids and thiourea, have been particularly successful in promoting enantioselective reactions. acs.orgrsc.org
The asymmetric synthesis of chromans can be achieved via an intramolecular oxy-Michael addition reaction catalyzed by cinchona-alkaloid-urea-based bifunctional organocatalysts. rsc.org This method provides access to various optically active 2-substituted chromans in high yields. rsc.org Furthermore, organocatalytic domino reactions, such as the Michael/hemiacetalization sequence, have been developed for the highly enantio- and diastereoselective synthesis of functionalized chroman-2-ones and chromanes. nih.gov A bifunctional thiourea organocatalyst has also been employed in an oxa-Michael–Michael cascade reaction to produce highly substituted chiral chromans with excellent enantioselectivities (up to >99% ee) and good yields. acs.org
Microwave-assisted organic synthesis has gained significant attention due to its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. nih.govresearchgate.net The Milestone synthWAVE, for example, is a microwave reactor designed for the safe and reproducible scale-up of microwave-enhanced chemical reactions, capable of reaching high temperatures and pressures.
In the synthesis of chroman-related structures, microwave irradiation has been successfully applied to the Pechmann condensation for the synthesis of coumarin derivatives using FeF₃ as a catalyst under solvent-free conditions. nih.govresearchgate.net This method offers high yields, short reaction times, and easy product isolation. nih.govresearchgate.net Microwave-assisted protocols have also been developed for the synthesis of various heterocyclic compounds, including those with a chromene core. dntb.gov.uaresearchgate.net
Organocatalysis in Chroman Synthesis
Mechanistic Investigations of this compound Synthetic Pathways
Understanding the reaction mechanisms underlying the synthesis of this compound and its analogs is crucial for optimizing existing methods and developing new, more efficient synthetic strategies. numberanalytics.com Mechanistic studies often involve a combination of experimental techniques, such as kinetic studies and spectroscopic analysis, and theoretical approaches, like density functional theory (DFT) calculations. numberanalytics.comfrontiersin.org
For instance, in the context of organocatalytic reactions, mechanistic investigations can elucidate the role of the catalyst in activating the substrates and controlling the stereochemical outcome. In the thiourea-catalyzed domino Michael–hemiacetalization reaction, it is proposed that the thiourea moiety activates the electrophile while the amine group activates the nucleophile, leading to a highly organized transition state. thieme-connect.com
Theoretical investigations, such as DFT calculations, can provide valuable insights into the reaction pathways, intermediates, and transition states. frontiersin.org For example, in the study of β-carboline formation, DFT calculations were used to assess the feasibility of different proposed pathways. frontiersin.org Similarly, mechanistic investigations of enzyme-catalyzed reactions, such as those involving β-himachalene synthase, utilize isotopically labeled precursors and computational modeling to detail the catalytic cycle. beilstein-journals.org A comprehensive quantum chemical study was performed to understand the mechanism of heme carbene N–H insertions, which is relevant to certain C-H functionalization reactions. rsc.org
Elucidation of Reaction Intermediates
The formation of the chroman ring system often proceeds through various reactive intermediates, the nature of which dictates the reaction pathway and product distribution. slideshare.net Understanding these intermediates is key to controlling the synthesis.
In the synthesis of chroman derivatives, carbocations, carbanions, and radical species are common intermediates. slideshare.netsinica.edu.tw For instance, in Friedel-Crafts type cyclizations of O-allyl and homoallyl phenols to form chromans, a carbocation intermediate is generated, which then undergoes intramolecular electrophilic attack on the aromatic ring. nih.govsinica.edu.tw The stability of this carbocation, influenced by substituent effects, plays a critical role in the reaction's feasibility and regioselectivity. slideshare.net
Another important class of intermediates are thiiranium ions, which are formed in catalytic, enantioselective carbosulfenylation reactions to produce 3,4-disubstituted chromans. nih.gov These three-membered ring intermediates are generated through the activation of an electrophilic sulfenylating agent by a Lewis base catalyst. The subsequent nucleophilic attack by the phenolic oxygen leads to the formation of the chroman ring. Computational studies have been employed to investigate the stability and reactivity of these thiiranium ion intermediates. nih.gov
The Wolff rearrangement, a reaction that converts an α-diazoketone into a ketene, can also be utilized in the synthesis of chroman derivatives, proceeding through a carbene intermediate. sinica.edu.tw Similarly, nitrenes, the nitrogen analogs of carbenes, can be generated from azides and undergo rearrangements to form imines, which can be precursors to nitrogen-containing chroman analogs. sinica.edu.tw
| Intermediate Type | Formation Method | Role in Synthesis | Key Influencing Factors |
|---|---|---|---|
| Carbocation | Friedel-Crafts alkylation, Protonation of alkenes | Intramolecular cyclization | Substituent effects, Lewis acid strength |
| Thiiranium ion | Lewis base activation of sulfenylating agent | Enantioselective carbosulfenylation | Catalyst structure, Alkene substituents |
| Carbene | Wolff rearrangement of α-diazoketones | Ring contraction/expansion | Photochemical or thermal conditions |
| Nitrene | Thermolysis or photolysis of azides | Formation of nitrogen-containing heterocycles | Substituent migration aptitude |
Transition State Analysis in Cyclization Processes
The stereochemical outcome and efficiency of cyclization reactions to form chromans are governed by the energetics of the transition states involved. e3s-conferences.org Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for analyzing these transition states. e3s-conferences.orgchinesechemsoc.org
In the context of chroman synthesis, transition state modeling helps to elucidate the mechanism of cyclization and predict the selectivity of the reaction. e3s-conferences.org For example, in the cyclization of an alkene, both 5-exo and 6-endo pathways might be possible. Transition state calculations can determine the relative energy barriers for these competing pathways, thereby predicting the major product. nih.gov Steric interactions within the transition state structure can significantly influence this selectivity. e3s-conferences.org
For enantioselective reactions, the analysis of transition states involving a chiral catalyst is crucial. In the kinetic resolution of racemic chroman-2-ones via asymmetric hydrogenation, DFT studies have been used to understand the enantioselective recognition of the substrate by the catalyst. chinesechemsoc.org By comparing the energies of the different transition states leading to the (R)- and (S)-products, the preference for one enantiomer can be explained. chinesechemsoc.org These calculations often reveal subtle non-covalent interactions, such as π–π stacking or hydrogen bonding, between the substrate and the catalyst that are responsible for the observed selectivity. nih.gov
The conformation of the transition state, whether it adopts a chair-like or boat-like geometry, can also impact the reaction outcome. e3s-conferences.org For instance, in certain TBAF-mediated cyclizations to form tetrahydropyrans (a related heterocyclic system), boat-like transition states were found to be lower in energy than chair-like ones, leading to the preferential formation of the corresponding product. e3s-conferences.org
| Reaction Type | Computational Method | Key Findings from Transition State Analysis | Impact on Synthesis |
|---|---|---|---|
| Intramolecular Cyclization | DFT | Determination of favored cyclization pathway (e.g., 5-exo vs. 6-endo). nih.gov | Prediction of product regioselectivity. |
| Asymmetric Hydrogenation | DFT | Identification of lower energy transition state for one enantiomer. chinesechemsoc.org | Rationalization of enantioselectivity. |
| TBAF-mediated Cyclization | DFT | Lower energy of boat-like vs. chair-like transition states. e3s-conferences.org | Explanation of diastereoselectivity. |
| Sulfenofunctionalization | DFT, NBO analysis | Role of steric and electronic interactions in enantioselectivity. nih.gov | Design of more selective catalysts. |
Role of Specific Reagents and Catalysts in Reaction Outcomes
The choice of reagents and catalysts is paramount in directing the outcome of a chemical reaction, influencing yield, selectivity, and reaction conditions. solubilityofthings.com In the synthesis of this compound and its analogs, a wide array of reagents and catalysts are employed to achieve specific transformations.
Catalysts are substances that increase the rate of a reaction without being consumed themselves. solubilityofthings.com They can be broadly classified as homogeneous or heterogeneous. acsgcipr.org In chroman synthesis, both types find application. For instance, Lewis acids like aluminum chloride (AlCl₃) are common homogeneous catalysts in Friedel-Crafts reactions. researchgate.net Heterogeneous catalysts, such as polyvinylpyrrolidone-supported phosphotungstic acid (PVP–HPW), have been developed for the Pechmann reaction to synthesize coumarins, which can be precursors to chromans. researchgate.net These supported catalysts offer the advantage of easy separation and recycling. researchgate.net
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Proline and its derivatives are well-known organocatalysts for asymmetric aldol (B89426) reactions, which can be applied to the synthesis of chiral chroman building blocks. wikipedia.org
Reagents are consumed during the reaction to effect a chemical change. solubilityofthings.com In the synthesis of chroman derivatives, reagents are chosen to perform specific functions such as oxidation, reduction, or the introduction of particular functional groups. For example, N-bromosuccinimide (NBS) is a reagent used for the specific bromination of chroman precursors. The choice of solvent can also significantly impact the reaction outcome. chinesechemsoc.org
Sophisticated Spectroscopic and Advanced Analytical Characterization of 7 Methylchroman Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of 7-methylchroman systems. It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), are instrumental in deciphering the complex spin systems present in this compound derivatives. libretexts.orgblogspot.com A ¹H-¹H COSY spectrum reveals proton-proton couplings, establishing connectivity between adjacent protons. libretexts.orglibretexts.org For instance, cross-peaks in a COSY spectrum can confirm the coupling between protons on the chroman ring. libretexts.orgukzn.ac.za
HETCOR, specifically ¹H-¹³C HETCOR, correlates carbon signals with those of directly attached protons, which is invaluable for assigning carbon resonances. libretexts.orgblogspot.com More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range couplings (2-3 bonds), providing crucial information for assembling the complete molecular framework, especially in complex substituted this compound systems. nih.gov ROESY (Rotating-frame Overhauser Effect Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are powerful 2D NMR methods for determining through-space proximity of nuclei, which is essential for stereochemical assignments. nih.govwordpress.com
The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic protons, the methyl group protons, and the protons of the dihydropyran ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment. msu.edu For example, the aromatic protons typically resonate in the downfield region, while the methyl protons appear as a singlet in the upfield region. The protons on the chiral center and adjacent carbons often exhibit complex splitting patterns due to diastereotopicity. core.ac.uk
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. libretexts.org The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. For instance, the carbonyl carbon in This compound-4-one (B99835) derivatives resonates at a significantly downfield chemical shift. rsc.org The interpretation of both ¹H and ¹³C NMR spectra is often aided by computational methods and comparison with data from known related structures. libretexts.orgmdpi.com
Below is a representative table of ¹H and ¹³C NMR chemical shifts for a this compound derivative.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0-7.8 | 115-160 |
| Methylene (B1212753) (CH₂) | 2.5-4.5 | 20-70 |
| Methine (CH) | 3.5-5.0 | 30-80 |
| Methyl (CH₃) | 2.0-2.5 | 15-25 |
Note: The chemical shift ranges are approximate and can vary depending on the specific substitution pattern and the solvent used. carlroth.com
For chiral this compound derivatives, determining the relative and absolute stereochemistry is crucial. NMR techniques, particularly NOE (Nuclear Overhauser Effect) experiments, are pivotal in this regard. wordpress.com By irradiating a specific proton and observing which other protons show an enhanced signal, through-space proximities can be established, providing insights into the relative configuration of stereocenters. wordpress.com For complex diastereomers, diagnostic ¹H and ¹³C NMR chemical shifts can help distinguish between different stereoisomers. nih.gov In some cases, the formation of diastereomeric derivatives with a chiral auxiliary can facilitate the determination of absolute configuration by NMR.
Advanced Proton and Carbon-13 NMR Interpretations
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of this compound and its derivatives. rsc.org Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule, as it can distinguish between compounds with the same nominal mass but different chemical formulas. rsc.orgrsc.org Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for HRMS analysis. rsc.orgrsc.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of this compound systems.
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For example, the IR spectrum of a this compound-4-one derivative would show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Other characteristic peaks would indicate the presence of C-H bonds in the aromatic and aliphatic regions, as well as C-O ether linkages.
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The chroman moiety, containing a benzene (B151609) ring fused to a dihydropyran ring, gives rise to characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the substitution pattern on the aromatic ring and the presence of other chromophores. This technique is particularly useful for studying the electronic structure and conjugation within the molecule. najah.edu
X-ray Crystallography for Solid-State Structural Conformation
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline this compound derivatives. researchgate.netansfoundation.org By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, including bond lengths, bond angles, and torsional angles. researchgate.net This technique is invaluable for unambiguously confirming the molecular structure, determining the relative and absolute stereochemistry of chiral centers, and understanding intermolecular interactions in the solid state. researchgate.netansfoundation.orgiucr.orgresearchgate.net For instance, the crystal structure of a this compound derivative would reveal the conformation of the dihydropyran ring (e.g., half-chair) and the planarity of the aromatic ring. iucr.org
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is an indispensable tool for the separation, identification, and purification of chemical compounds. libretexts.org For chroman derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components within a mixture. moravek.com It is widely employed for assessing the purity of chroman derivatives and for the isolation of specific compounds from complex sample matrices. torontech.com The principle of HPLC relies on pumping a solvent mixture (the mobile phase) at high pressure through a column packed with an adsorbent material (the stationary phase). moravek.com The separation is achieved because different components in the sample interact differently with the stationary phase, causing them to elute from the column at different times, known as retention times. moravek.com
In the analysis of chroman derivatives, reversed-phase chromatography is common, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture. nih.gov However, normal-phase HPLC, which uses a polar stationary phase (like silica) and a non-polar mobile phase, is also effective for separating analytes soluble in non-polar solvents. libretexts.org For instance, the enantiomeric purity of certain chroman derivatives has been determined using a Chiralpak AS column with a mobile phase consisting of isopropyl alcohol and hexane. tandfonline.com Detection is often performed using a UV-Vis or a Diode-Array Detector (DAD), which measures the absorbance of light by the eluting components. torontech.commeasurlabs.com The resulting chromatogram displays peaks corresponding to each separated component, allowing for both qualitative and quantitative analysis. moravek.com
Table 1: Examples of HPLC Conditions for Analysis of Chroman Derivatives
| Compound Type | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| Sulfonamide Chroman Derivatives | Chiralpak AS (4.6 x 250 mm) | 20.5% Isopropyl Alcohol / 79.5% Hexane | UV at 298 nm | google.com |
| 2-Phenyl-Chroman Derivatives | Not specified | Combination of isocratic and gradient elution | UV-Vis / Diffuse Infrared Reflectance | nih.gov |
| Menaquinone-7 (a chroman derivative) | C30 Reversed Phase | Not specified | UV Detection | nih.gov |
| 6-hydroxy-2,2,5,7,8-pentamethylchroman | Not specified | Not specified | Not specified | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample. mdpi.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds. alwsci.com The process begins with the GC, where a sample is vaporized and separated into its various components as it travels through a capillary column propelled by an inert carrier gas. mdpi.com
Upon exiting the GC column, the separated components enter the mass spectrometer, where they are ionized and fragmented. mdpi.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each molecule, allowing for structural elucidation and identification by comparing the spectrum to library databases. mdpi.com
While many chroman derivatives may not be sufficiently volatile for direct GC-MS analysis, they can be chemically modified through derivatization to increase their volatility. nist.gov Common derivatization techniques include methylation or silylation, which convert polar functional groups into less polar, more volatile ethers or esters. alwsci.comnist.gov For example, the analysis of methylated aminosugars as their volatile amino alditol acetates has been successfully performed using GC-MS. nih.gov This approach is invaluable for identifying trace impurities, characterizing reaction byproducts, and confirming the structure of synthesized chroman derivatives. nih.govajol.info
Table 2: GC-MS Analysis Parameters for Volatile Derivatives
| Parameter | Typical Setting | Purpose | Reference(s) |
|---|---|---|---|
| Sample Preparation | Derivatization (e.g., methylation, silylation) | To increase the volatility of non-volatile compounds. | alwsci.comnist.gov |
| Injection Mode | Split/Splitless | Controls the amount of sample entering the column. | ajol.info |
| Carrier Gas | Helium or Nitrogen | Inert gas to carry the sample through the column. | ajol.infomdpi.com |
| Column | Capillary column (e.g., TG-5, DB-624) | Separates components based on boiling point and polarity. | ajol.infomdpi.com |
| Oven Program | Temperature gradient (e.g., 60°C to 220°C) | Controls the separation by ramping the temperature. | ajol.info |
| Ionization Mode | Electron Ionization (EI) | Fragments molecules for mass analysis. | nih.gov |
| Detector | Mass Spectrometer | Identifies and quantifies compounds by mass-to-charge ratio. | mdpi.com |
High-Performance Liquid Chromatography (HPLC)
Thermal Analysis Coupled with Spectroscopic Techniques
Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. scielo.org.co Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for characterizing the thermal stability and phase behavior of materials like this compound. x-mol.netlibretexts.org
Thermogravimetric analysis (TGA) measures changes in the mass of a sample as a function of increasing temperature. libretexts.org This is useful for determining the decomposition temperature of a compound. For the parent chroman structure, pyrolysis studies show that thermal decomposition begins with a retro-Diels–Alder reaction, yielding ortho-quinone methide and ethene. aimspress.comaimspress.com This primary decomposition pathway provides a foundational model for understanding the thermal breakdown of substituted chromans. aimspress.comaimspress.com For a related compound, 5-methylchroman-4-amine (B11921265), TGA revealed a decomposition onset at 190°C. vulcanchem.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. libretexts.org DSC can detect endothermic and exothermic transitions like melting, crystallization, and glass transitions. scielo.org.co Studies on various chroman derivatives have used DSC to characterize their mesomorphic (liquid crystal) behavior and to study their interactions within lipid membranes by observing shifts in phase transition temperatures. researchgate.nettandfonline.com For instance, DSC analysis of a chitosan-chromone derivative showed a broad exothermic peak at 285°C, corresponding to its thermal decomposition. researchgate.net Coupling these thermal techniques with spectroscopy (e.g., TGA-FTIR) allows for the identification of gaseous products evolved during decomposition, providing deeper insight into the degradation mechanisms. unibo.it
Table 3: Summary of Thermal Analysis Findings for Chroman and Derivatives
| Technique | Compound Studied | Key Findings | Reference(s) |
|---|---|---|---|
| Pyrolysis-GC-MS | Chroman (parent compound) | Decomposition proceeds via a retro-Diels–Alder reaction to form ortho-quinone methide and ethene. | aimspress.comaimspress.com |
| Thermogravimetric Analysis (TGA) | 5-Methylchroman-4-amine | Onset of thermal decomposition observed at 190°C. | vulcanchem.com |
| Differential Scanning Calorimetry (DSC) | Chroman-6 and its palmitoyl (B13399708) ester | Modified the temperature and cooperativity of the gel-to-liquid crystal transition in DPPC vesicles. | researchgate.net |
| Differential Scanning Calorimetry (DSC) | Chitosan-chromone derivative | Showed an exothermic peak at 285°C, indicating thermal decomposition. | researchgate.net |
| Differential Scanning Calorimetry (DSC) | 3-(4-n-alkyloxyarylaminomethylene)chroman-2,4-diones | Characterized enantiotropic phase transitions, identifying nematic and smectic C phases. | tandfonline.com |
Derivatization Strategies and Functionalization of the 7 Methylchroman Scaffold
Substitution Reactions on the Aromatic Ring System
The aromatic portion of the 7-methylchroman scaffold is amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups that can modulate the molecule's electronic and steric properties.
Electrophilic Aromatic Substitutions
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for modifying aromatic rings. libretexts.org In this reaction, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. libretexts.orguomustansiriyah.edu.iq The reactivity and regioselectivity of these substitutions on the this compound ring are influenced by the existing substituents. The methyl group at the 7-position is an activating group, generally directing incoming electrophiles to the ortho and para positions. libretexts.org
Common electrophilic aromatic substitution reactions include:
Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring can be achieved using appropriate halogenating agents, often in the presence of a Lewis acid catalyst. savemyexams.com For instance, bromination at the 7-position of derivatives like 5-methylchroman-4-amine (B11921265) occurs regioselectively under radical conditions, highlighting the ring's electron-rich character. vulcanchem.com
Nitration: The reaction with a mixture of concentrated nitric and sulfuric acids introduces a nitro group (NO2) onto the aromatic ring. savemyexams.com
Acylation (Friedel-Crafts): This reaction involves the introduction of an acyl group (R-C=O) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). savemyexams.comrsc.org
The mechanism of electrophilic aromatic substitution typically proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by deprotonation to restore aromaticity. uomustansiriyah.edu.iq
Metal-Mediated Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic possibilities for functionalizing the this compound scaffold. eie.gr These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a metal catalyst, most commonly palladium. nobelprize.orgwikipedia.org
Key cross-coupling reactions applicable to the this compound system include:
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (boronic acid or ester) with an aryl or vinyl halide. nobelprize.orgmdpi.com It is widely used due to its mild reaction conditions and the commercial availability of a large variety of boronic acids. mdpi.com The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. mdpi.com
Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. eie.gr
Negishi Coupling: This involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. nobelprize.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a crucial method for forming carbon-nitrogen bonds, allowing for the synthesis of aryl amines from aryl halides or triflates. researchgate.net It has been utilized in the synthesis of this compound-4-amine. smolecule.com
These reactions offer a high degree of functional group tolerance and have become indispensable in the synthesis of complex molecules. nobelprize.org
Modifications and Derivatization at the Pyran Ring
The pyran ring of the this compound scaffold also presents opportunities for chemical modification, enabling the introduction of various functionalities that can significantly alter the molecule's properties.
Introduction of Carbonyl Functionalities (e.g., Chromanones)
The introduction of a carbonyl group (C=O) into the pyran ring leads to the formation of chromanones, a class of compounds with a broad spectrum of biological activities. smolecule.comwikipedia.org A carbonyl group consists of a carbon atom double-bonded to an oxygen atom. libretexts.org
Several synthetic strategies can be employed to synthesize chromanones from chroman precursors:
The synthesis of 7-hydroxy-5-methylchromanone (B8639699) has been achieved by reacting 1,5-dihydroxy-3-methylbenzene with dimethylacrylic acid in the presence of methanesulfonic acid. prepchem.com
Photocatalytic cascade cyclization of 1,7-enynes with acyl chlorides has been shown to produce fused pyran derivatives, including the formation of 3-methylchroman-4-one from O-allylsalicylyl chloride. researchgate.net
The Pechmann condensation is another method used for synthesizing chromanone derivatives. vulcanchem.com
The carbonyl group itself is a reactive center, prone to nucleophilic attack, which allows for further derivatization. libretexts.orglibretexts.org
Amination and Hydroxylation Reactions
The introduction of amine (NH₂) and hydroxyl (OH) groups onto the pyran ring can significantly impact the molecule's polarity, hydrogen bonding capacity, and biological activity.
Amination: The synthesis of this compound-4-amine can be accomplished through several routes, including the reduction of corresponding nitro compounds or through reductive amination. smolecule.comvulcanchem.com The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is also a viable method for introducing an amine group. smolecule.com
Hydroxylation: Hydroxylation can be achieved through various methods. For instance, the synthesis of 3-hydroxychromanones can be accomplished via the epoxidation of 1-(2-hydroxyphenyl)-2-alken-1-ones followed by ring closure. sci-hub.box Studies have also suggested that the metabolism of certain chromene derivatives can lead to 3-hydroxylated products. nih.gov The presence of hydroxyl groups can enhance the antioxidant properties of the resulting compounds. researchgate.net
Alkylation and Acylation of Reactive Centers
Alkylation and acylation reactions at reactive sites on the pyran ring or on existing functional groups provide further avenues for diversification of the this compound scaffold.
Alkylation: This involves the introduction of an alkyl group. For example, Friedel-Crafts alkylation can be used to introduce alkyl groups onto the chroman structure. smolecule.com Palladium-catalyzed C(sp³)–H alkylation has also been demonstrated for the modification of related heterocyclic systems. rsc.org The selective alkylation of hydroxyl groups on the chroman scaffold is a common strategy in the synthesis of more complex derivatives. acs.org
Acylation: This reaction introduces an acyl group (R-C=O). The amine group of this compound-4-amine can readily undergo acylation with acyl chlorides to form the corresponding amides. smolecule.com Similarly, hydroxyl groups can be acylated to form esters.
These derivatization strategies highlight the chemical versatility of the this compound scaffold, making it a valuable building block in synthetic organic chemistry.
Synthesis of Fused Heterocyclic Systems Incorporating this compound
Chroman-Fused Systems (e.g., Flavanones, Coumarins)
The fusion of additional heterocyclic rings onto the this compound framework gives rise to complex structures like flavanones and coumarins, which are prominent in medicinal chemistry.
Flavanones: The synthesis of flavanones often employs the Claisen-Schmidt condensation. gu.seorientjchem.orgorientjchem.orginnovareacademics.in This method typically involves the reaction of a substituted 2'-hydroxy acetophenone (B1666503) with a substituted benzaldehyde. orientjchem.org For instance, a 7-methyl-substituted 2'-hydroxy acetophenone can react with an aromatic aldehyde to form a chalcone (B49325) intermediate. orientjchem.orgrjptonline.org Subsequent intramolecular cyclization of this chalcone, often facilitated by an acid like sulfuric acid or a base, yields the flavanone (B1672756) structure. rjptonline.orgtandfonline.com The reaction conditions can be modified to produce a variety of flavanone derivatives. An efficient one-pot synthesis of 5-aryl-6-cinnamoyl-7-methyl-flavanones has been achieved by refluxing cinnamoyl chalcones with sodium acetate (B1210297) in aqueous ethanol. tandfonline.com
Coumarins: The Pechmann condensation is a classic and widely used method for synthesizing coumarins from simple substrates. rsc.orgsathyabama.ac.inworldresearchersassociations.comiiste.org This reaction involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst, such as sulfuric acid, to produce the coumarin (B35378) derivative in excellent yields. rsc.orgworldresearchersassociations.comiiste.orgijrpc.com For example, 7-hydroxy-4-methylcoumarin can be synthesized through the Pechmann condensation of resorcinol (B1680541) and ethyl acetoacetate. rsc.orgijrpc.com This reaction can be catalyzed by various acids and has been adapted for green synthesis approaches under solvent-free conditions. rsc.org Other methods for coumarin synthesis include the Perkin, Knoevenagel, and Reformatsky reactions. rsc.orgnih.gov
Chiral Derivatization and Separation of Enantiomers
The presence of a stereocenter in the chroman ring means that this compound derivatives can exist as enantiomers, which may have different biological effects. csfarmacie.cz Separating these enantiomers is therefore a critical step in the development of chiral compounds.
Chiral Derivatization: A common strategy for separating enantiomers is through chiral derivatization. wikipedia.org This involves reacting the racemic mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.orgstackexchange.com These diastereomers have different physical properties and can be separated by standard techniques like crystallization or chromatography. stackexchange.comresearchgate.net
A widely used CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, or its more reactive acid chloride form (MTPA-Cl). wikipedia.orgwikipedia.org Mosher's acid reacts with chiral alcohols and amines to form diastereomeric esters or amides, respectively. wikipedia.orgwikipedia.org The resulting diastereomers can then be distinguished using NMR spectroscopy to determine the absolute configuration of the original molecule. wikipedia.orgumn.edu After separation, the chiral auxiliary is removed to yield the pure enantiomers. wikipedia.org
Enantiomer Separation by Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for the direct separation of enantiomers. csfarmacie.czphenomenex.comchiralpedia.com The CSP interacts differently with each enantiomer, leading to their separation based on differential retention times. phenomenex.comchiralpedia.com This "chiral recognition" is often explained by the "three-point interaction model," where one enantiomer forms a more stable transient diastereomeric complex with the CSP than the other. csfarmacie.czchiralpedia.com Various CSPs, including those based on polysaccharides, proteins, and cyclodextrins, are available and can be selected based on the specific properties of the enantiomers to be separated. phenomenex.com While direct chiral HPLC is popular, derivatization can sometimes be used to enhance separation or detection, for example, by introducing a fluorescent tag.
Reactivity Profiles and Mechanistic Pathways of 7 Methylchroman Analogs
Ring-Opening and Ring-Closing Transformations
The chroman ring system, including 7-methylchroman and its derivatives, can undergo both ring-opening and ring-closing reactions, often catalyzed by acids or bases. These transformations are fundamental to the synthesis of various heterocyclic compounds.
Ring-closing reactions are a common strategy for synthesizing the chroman core. For instance, acid-catalyzed cyclization is a key step in the synthesis of many chromone (B188151) derivatives. ijrpc.com Various acids, including polyphosphoric acid (PPA), hydrochloric acid, and p-toluenesulfonic acid (PTS), have been employed to facilitate the ring closure. ijrpc.com The choice of catalyst can be crucial; for example, PTS has been found to be particularly effective in phenolic hydroxyl and aldehyde condensation cyclization. ijrpc.com Microwave heating has also emerged as a modern technique to promote ring cyclization. ijrpc.com
Conversely, ring-opening reactions of the chroman ring can occur under specific conditions. For example, the γ-pyrone ring in chromone-3-carboxylic acid can be opened by reacting with certain carbon nucleophiles, leading to the formation of functionalized benzoxocinones and heteroannulated pyranochromenes. researchgate.net
These transformations are often governed by the principles of electrocyclic reactions, where the stereochemical outcome can be predicted by considering the symmetry of the highest occupied molecular orbital (HOMO) under thermal or photochemical conditions. masterorganicchemistry.com
Oxidation and Reduction Reactions within the Chroman Core
The chroman core is susceptible to both oxidation and reduction reactions, which can lead to a variety of derivatives with altered properties.
Oxidation: Oxidation reactions typically involve the addition of oxygen or an electronegative element, or the removal of hydrogen. byjus.comchemguide.co.uk In the context of chroman analogs, oxidation can lead to the formation of chromones or other oxidized derivatives. For example, the oxidation of 2-methylchromones with aqueous sodium hypochlorite (B82951) can selectively yield 3-chlorochromones. researchgate.net The Baeyer-Villiger oxidation is another relevant transformation, where ketones can be converted to esters or lactones, a reaction that can be catalyzed by various acids and peroxy compounds. beilstein-journals.orgnih.gov
Reduction: Reduction reactions involve the gain of electrons, often manifested as the addition of hydrogen or the removal of oxygen. byjus.comchemguide.co.uk The reduction of chroman derivatives can be achieved using various reducing agents. For instance, the reduction of nitro-substituted chromans via catalytic hydrogenation is a method for synthesizing amine-functionalized chromans like this compound-4-amine. smolecule.com
The interplay between oxidation and reduction is fundamental to redox reactions, where one species is oxidized while another is reduced. byjus.comlibretexts.orgpurdue.edu The tendency of a compound to be oxidized or reduced is related to its oxidation state. libretexts.org
Acid-Base Reactivity and Protonation Behavior
The acid-base properties of this compound analogs are primarily influenced by the presence of functional groups that can donate or accept protons. masterorganicchemistry.comsrsvidyamahapitha.orglibretexts.org
For aminated derivatives such as this compound-4-amine, the amine group imparts basic properties. It can be protonated by acids to form the corresponding ammonium (B1175870) salt. smolecule.com The basicity of the amine is a key factor in its reactivity.
The protonation state of a molecule can significantly alter its reactivity. masterorganicchemistry.com Protonation of an atom, such as the oxygen in a carbonyl group, makes the adjacent carbon more electron-poor and thus more electrophilic. masterorganicchemistry.com This principle is crucial in understanding acid-catalyzed reactions involving chroman derivatives. The pH of the solution plays a critical role in determining the extent of protonation or deprotonation, thereby influencing the reaction pathway. scienceready.com.au
The Brønsted-Lowry theory defines acids as proton donors and bases as proton acceptors. srsvidyamahapitha.org The strength of an acid or base is quantified by its pKa value. For instance, the pKa of an indicator determines the pH range over which it changes color, reflecting a shift in its protonation state. scienceready.com.au
Nucleophilic and Electrophilic Reactions of Functionalized 7-Methylchromans
Functionalized 7-methylchromans can participate in both nucleophilic and electrophilic reactions, depending on the nature of the substituent and the reaction partner.
Nucleophilic Reactions: A nucleophile is a species that donates an electron pair to form a new chemical bond. saskoer.cayoutube.com Functional groups with lone pairs of electrons, such as the amine in this compound-4-amine, can act as nucleophiles. smolecule.com This amine can undergo reactions like N-alkylation with alkyl halides and N-acylation with acyl chlorides. smolecule.com The oxygen atom in a carbonyl group can also exhibit nucleophilic character. youtube.com
Electrophilic Reactions: An electrophile is a species that accepts an electron pair. saskoer.ca The electrophilicity of the chroman ring can be enhanced by the presence of electron-withdrawing groups. The carbon atom of a carbonyl group is a classic example of an electrophilic center. saskoer.ca Nucleophilic attack on this carbon is a common reaction type. saskoer.ca For example, the reaction of salicylaldehyde (B1680747) with triethyl phosphonoacetate to form 3-diethylphosphonocoumarin involves the electrophilic character of the aldehyde carbonyl. nih.gov Nucleophilic aromatic substitution is another important reaction class where a nucleophile attacks an aromatic ring, typically one that is activated by electron-withdrawing groups or contains a good leaving group. youtube.com
The reactivity in these reactions is governed by the electron density at different positions in the molecule. Factors that increase electron density enhance nucleophilicity, while factors that decrease it enhance electrophilicity. saskoer.ca
Rearrangement Processes and Their Mechanistic Details
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original molecule. Several named rearrangement reactions are relevant to the chemistry of chroman analogs.
One notable example is the Baker-Venkataraman rearrangement, which is a key step in the synthesis of chromones. ijrpc.com This process involves the intramolecular rearrangement of an o-acyloxyacetophenone derivative to a 1,3-diketone, which then cyclizes to form the chromone ring.
The Hock rearrangement is another significant process, particularly in the context of organic peroxides. nih.gov This acid-catalyzed rearrangement can be involved in the synthesis of cyclic hydroperoxides from tertiary alcohols, which can be related to chroman structures. beilstein-journals.org The mechanism often involves the formation of a carbocation intermediate, followed by migration of a group.
Other rearrangements, such as the Criegee and Baeyer-Villiger rearrangements, are also important in the broader context of organic synthesis and can be relevant to the transformations of functionalized chroman derivatives. beilstein-journals.orgnih.gov
Investigation of Reaction Kinetics and Thermodynamics
Understanding the kinetics and thermodynamics of reactions involving this compound analogs is essential for controlling reaction outcomes and optimizing synthesis. numberanalytics.com
Thermodynamics deals with the energy changes in a reaction and determines the position of equilibrium. libretexts.org The Gibbs free energy change (ΔG) indicates the spontaneity of a reaction. numberanalytics.com A negative ΔG corresponds to a thermodynamically favorable process. numberanalytics.com
Kinetics focuses on the rate of a reaction, which is determined by the activation energy (Ea). libretexts.org A lower activation energy leads to a faster reaction rate. libretexts.org
In some reactions, a distinction can be made between kinetic and thermodynamic control. wikipedia.org Under kinetic control (typically at lower temperatures), the product that is formed fastest (the kinetic product) predominates. Under thermodynamic control (often at higher temperatures, allowing for equilibrium to be reached), the most stable product (the thermodynamic product) is favored. wikipedia.org An example of this is seen in some Diels-Alder reactions, where the endo product is the kinetic product and the exo product is the thermodynamic product. masterorganicchemistry.com
The study of reaction kinetics can provide insights into the reaction mechanism. For example, determining whether a reaction follows specific or general acid catalysis can be achieved by studying the effect of buffer concentration on the reaction rate at a constant pH. pdx.edu Thermochemical properties such as the heat of formation and entropy are also crucial for a complete understanding of the reaction energetics.
Computational and Theoretical Studies on 7 Methylchroman Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful approach to understanding the fundamental electronic and structural properties of 7-methylchroman derivatives.
Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within a molecule (electronic structure). For chroman derivatives, DFT calculations, often employing hybrid functionals like B3LYP, have been utilized to optimize molecular geometries and analyze electronic properties. researchgate.netiosrjournals.orgscience.gov For instance, the optimized ground state geometry of various substituted chroman and coumarin (B35378) molecules has been determined using the B3LYP/6-311G++(d,p) level of theory. iosrjournals.org These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's stability and conformational preferences. science.gov
The electronic structure, including the distribution of electron density and electrostatic potential, can also be mapped. iosrjournals.org Molecular Electrostatic Potential (MEP) maps, for example, visualize the electron-rich and electron-deficient regions of a molecule, which is critical for predicting how it will interact with other molecules. iosrjournals.org
Table 1: Representative DFT Functionals and Basis Sets Used in Chroman System Studies
| DFT Functional | Basis Set | Application | Reference |
| B3LYP | 6-311G++(d,p) | Geometry optimization, electronic structure | iosrjournals.org |
| B3LYP | 6-311++G(d,p) | Geometry optimization, NMR, UV-Vis | researchgate.net |
| B3LYP | LanL2DZ | Geometry optimization, vibrational analysis | science.gov |
| PBE0 | LanL2DZ | Excited state energy prediction | plos.org |
| CAM-B3LYP | LanL2DZ | Excited state energy prediction | plos.org |
This table is generated based on data from the text and is not exhaustive.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. iosrjournals.orgsapub.org
For various chroman and coumarin derivatives, HOMO-LUMO energy gaps have been calculated using DFT methods. iosrjournals.orgresearchgate.net For example, the HOMO-LUMO energy gaps for certain 4-styrylcoumarin derivatives were calculated to be 3.4 eV and 3.5 eV. iosrjournals.org This analysis helps in predicting the chemical reactivity and the sites within the molecule that are most likely to participate in chemical reactions. sapub.org The distribution of HOMO and LUMO orbitals across the molecular structure reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) centers. iosrjournals.orgdergipark.org.tr
Table 2: Calculated HOMO-LUMO Energy Gaps for Selected Chroman-Related Compounds
| Compound/System | Method | HOMO-LUMO Gap (eV) | Reference |
| 4-(4-nitrostyryl)-7-methyl-chromen-2-one | DFT/B3LYP/6-311G++(d,p) | 3.4 | iosrjournals.org |
| 4-(4-aminostyryl)-7-methyl-chromen-2-one | DFT/B3LYP/6-311G++(d,p) | 3.5 | iosrjournals.org |
| Chroman-BF2 Complex 7 | DFT | 3.16 | researchgate.net |
| Chroman-BF2 Complex 8 | DFT | 3.13 | researchgate.net |
| Chroman-BF2 Complex 9 | DFT | 3.12 | researchgate.net |
| trans-2-Chloro-7-Methylquinoline-3-Carbaldehyde | DFT/B3LYP/6-311++G(d,p) | 3.75 | dergipark.org.tr |
| cis-2-Chloro-7-Methylquinoline-3-Carbaldehyde | DFT/B3LYP/6-311++G(d,p) | 3.84 | dergipark.org.tr |
This table is generated based on data from the text and is not exhaustive.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Molecular Dynamics Simulations of Chroman Systems
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into their dynamics, conformational changes, and interactions with their environment. nih.govlammps.org MD simulations have been employed to investigate guest transport in clathrates of Dianin's compound, which features a chroman skeleton. nih.gov These simulations revealed that guest transport likely occurs through molecules moving sequentially into empty cavities, highlighting the importance of vacancies for diffusion. nih.gov The flexibility of the host chroman structure was also found to facilitate this transport. nih.gov Such simulations are valuable for understanding how chroman-based structures can encapsulate and transport other molecules, which has implications for applications like drug delivery and separations.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are powerful tools for predicting various spectroscopic properties, including NMR, IR, and UV-Vis spectra. numberanalytics.commit.edu These predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic transitions. numberanalytics.comconicet.gov.ar
For chroman and coumarin derivatives, theoretical calculations of NMR chemical shifts, vibrational frequencies (IR), and electronic absorption wavelengths (UV-Vis) have been performed. researchgate.netnih.gov For instance, the theoretical vibrational frequencies of certain coumarin derivatives were found to be in good agreement with experimental data. nih.gov Similarly, TD-DFT has been used to calculate UV-Vis spectra, which provides information about the electronic transitions responsible for the observed absorption bands. researchgate.net These computational approaches are crucial for validating experimental findings and interpreting complex spectra. plos.org
In Silico Screening and Virtual Ligand Design for Chroman Scaffolds
The chroman scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.net In silico screening and virtual ligand design are computational techniques used to identify and optimize molecules with the potential to interact with specific biological targets. researchgate.netfrontiersin.org
These methods involve docking the chroman-based molecules into the active site of a target protein to predict their binding affinity and mode of interaction. researchgate.netresearchgate.net For example, molecular docking studies have been performed on chroman-4-one analogues to understand their binding interactions with enzymes like tyrosinase. researchgate.net This information is invaluable for designing new derivatives with enhanced biological activity. Virtual screening of large compound libraries containing the chroman scaffold can accelerate the discovery of new lead compounds for various therapeutic areas, including cancer and Alzheimer's disease. researchgate.netresearchgate.netfrontiersin.org
Theoretical Elucidation of Reaction Mechanisms
Computational chemistry provides a powerful means to investigate the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. sumitomo-chem.co.jprsc.org By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the most likely route for a given transformation. sumitomo-chem.co.jpresearchgate.net
For reactions involving coumarin and chroman systems, DFT calculations have been used to elucidate mechanisms. For example, the mechanism of the Michael addition of nitromethane (B149229) to coumarin has been computationally modeled, revealing the energy barriers for different steps in the reaction pathway. researchgate.net Theoretical studies have also been used to investigate the relative stability of possible intermediates in dimerization reactions of coumarin derivatives, helping to determine whether the reaction proceeds through an ionic or a radical pathway. researchgate.net These theoretical insights are crucial for understanding how these molecules are formed and for optimizing reaction conditions to improve yields and selectivity. researchgate.net
Structure-Reactivity and Structure-Activity Relationship (SAR) Predictions
Computational and theoretical chemistry serve as powerful tools in predicting the chemical behavior and biological efficacy of molecules like this compound and its derivatives. Through methods such as Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT), researchers can build models that correlate a compound's structural or physicochemical properties with its reactivity and biological activity. nih.govnih.govnih.gov These predictive models are instrumental in the rational design of new molecules with enhanced or specific functionalities. numberanalytics.com
The core principle of Structure-Activity Relationship (SAR) studies is that the biological activity of a compound is directly related to its chemical structure. uc.pt By systematically modifying the structure of a lead compound, such as this compound, and observing the resulting changes in biological effect, a predictive SAR model can be developed. mdpi.com Similarly, Structure-Reactivity Relationship studies investigate how a molecule's structure influences its chemical reactivity, often employing computational methods to understand reaction mechanisms and predict outcomes. numberanalytics.com
For chroman and related heterocyclic systems, computational studies often focus on several key aspects. DFT calculations, for instance, can determine optimized molecular geometries, electronic properties like HOMO-LUMO energy gaps, and the distribution of electrostatic potential. researchgate.net This information provides insights into the molecule's stability, reactivity, and potential interaction sites with biological targets. researchgate.net
In the context of SAR, 3D-QSAR models are particularly valuable. These models use computed steric, electronic, hydrophobic, and hydrogen bond acceptor/donor fields to create a three-dimensional map highlighting which regions of a molecule are critical for its biological activity. nih.gov For example, studies on related coumarin derivatives have shown that substitutions at the 7-position of the heterocyclic ring can be a promising structural feature for enhancing antitumor activities. nih.govrsc.org The length of an alkyl chain at this position can influence lipophilicity, which in turn affects the compound's ability to penetrate cell membranes. nih.govrsc.org
Molecular docking simulations are another crucial computational technique. These simulations predict the preferred orientation of a ligand when bound to a receptor's active site, helping to elucidate the mechanism of action. ujpronline.comnih.gov For instance, docking studies on chromane-based inhibitors of Mycobacterium tuberculosis salicylate (B1505791) synthase (MbtI) revealed that the 7-hydroxyl group was a key structural element for inhibitory activity, forming a critical hydrogen bond with the enzyme. nih.gov While this study was not on this compound specifically, it underscores the importance of substitutions at the 7-position of the chroman ring system in determining biological activity.
The following table summarizes findings from computational studies on compounds structurally related to this compound, illustrating the types of predictions made in SAR and structure-reactivity studies.
| Compound Class | Computational Method | Key Findings | Reference |
| 7-Hydroxycoumarin Derivatives | 3D-QSAR | Contour maps identified steric, electronic, and hydrophobic fields crucial for protein kinase CK2 inhibition. | nih.gov |
| Chromane Derivatives | Docking and MD Simulations | The 7-hydroxyl group was identified as a key structural element for enhancing inhibitory activity against MbtI. | nih.gov |
| Coumarin-Amino Acid Hybrids | SAR analysis | Substitution at the 7-position and the nature of the linker chain were found to significantly influence anticancer activity. | nih.govrsc.org |
| Withanolide Analogs | QSAR | Developed models with high correlation coefficients (r² > 0.9) for predicting anticancer activity against breast cancer cell lines. | nih.gov |
These examples from related compound classes demonstrate the power of computational and theoretical methods in predicting the structure-reactivity and structure-activity relationships. For this compound systems, similar approaches can be employed to guide the synthesis of new derivatives with tailored chemical and biological properties. By understanding how the methyl group at the 7-position, and other potential modifications to the chroman scaffold, influence electronic distribution, steric hindrance, and potential for intermolecular interactions, researchers can rationally design novel compounds for a wide range of applications.
Biological Activity Studies of 7 Methylchroman and Its Derivatives: Mechanistic in Vitro Focus
Investigation of Enzyme Inhibition Mechanisms
The following subsections detail the inhibitory effects of 7-Methylchroman derivatives on several key enzymes, elucidating the specific pathways and interactions involved.
Studies on Sirtuin 2 (SIRT2) Inhibition Pathways
Sirtuin 2 (SIRT2), a member of the NAD+-dependent histone deacetylase family, has garnered significant interest due to its involvement in neurodegenerative diseases and cancer. rsc.org Chroman-4-one and chromone-based derivatives have been identified as potent and selective inhibitors of SIRT2. acs.orghelsinki.fi These compounds are believed to exert their effects by disrupting the deacetylase activity of SIRT2, which in turn affects the acetylation status of its target proteins and influences cellular processes like microtubule dynamics and cell cycle progression. scbt.com
Research has shown that trisubstituted 2-alkyl-chroman-4-ones can act as selective SIRT2 inhibitors with IC50 values in the low micromolar range. helsinki.fi The inhibitory activity is influenced by the substitution pattern on the chroman scaffold. For instance, compounds substituted at the 2-, 6-, and 8-positions have been found to be particularly effective. researchgate.net Specifically, larger, electron-withdrawing groups at the 6- and 8-positions are favorable for inhibitory potency. researchgate.netnih.gov One of the most potent inhibitors identified is 6,8-dibromo-2-pentylchroman-4-one, with an IC50 of 1.5 μM. researchgate.netnih.gov The S-enantiomer of one chroman-4-one derivative was found to be the more active form, with an IC50 of 1.5 μM. researchgate.net
The mechanism of inhibition often involves competitive binding. For example, the competitive inhibitor AGK2 binds to the C-site of SIRT2, which blocks NAD+ binding and inhibits the enzyme's deacetylase activity. mdpi.com Some inhibitors have been shown to induce apoptosis in cancer cells and increase the acetylation level of α-tubulin, a known SIRT2 substrate. acs.org Molecular modeling studies suggest that these inhibitors bind in a way that is consistent with the observed structure-activity relationship data. acs.org
Table 1: SIRT2 Inhibition by Chroman Derivatives
| Compound | Modification | IC50 (μM) | Selectivity |
|---|---|---|---|
| 6,8-dibromo-2-pentylchroman-4-one | 2-pentyl, 6-bromo, 8-bromo | 1.5 researchgate.netnih.gov | High for SIRT2 over SIRT1 and SIRT3 researchgate.netnih.gov |
| 8-bromo-6-chloro-2-pentylchroman-4-one | 2-pentyl, 6-chloro, 8-bromo | 1.5 researchgate.net | High for SIRT2 researchgate.net |
| Chroman-4-one derivative 7a (racemate) | - | 4.3 researchgate.net | Selective over SIRT1 and SIRT3 researchgate.net |
| S-7a (eutomer) | S-enantiomer of 7a | 1.5 researchgate.net | Selective over SIRT1 and SIRT3 researchgate.net |
| Derivative 7b (racemate) | - | 3.7 researchgate.net | Selective SIRT2 inhibitor researchgate.net |
| Derivative 7c (racemate) | - | 12.2 researchgate.net | Selective SIRT2 inhibitor researchgate.net |
Modulation of Nuclear Factor-κB (NF-κB) Signaling Pathways
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates genes involved in inflammation, immunity, and cell survival. genome.jp The canonical pathway of NF-κB activation is triggered by stimuli such as tumor necrosis factor-alpha (TNF-α) and leads to the degradation of IκB-α, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate gene transcription. genome.jp
Certain chroman derivatives have been investigated for their ability to inhibit NF-κB activation. For instance, a series of N-substituted-aryl-3-phenylpropanamide derivatives were synthesized and evaluated for their inhibitory effects on LPS-induced NF-κB transcriptional activity in RAW 264.7 cells. koreascience.kr It was found that derivatives with chloro substitutions on the phenyl ring showed more potent activity than the parent compound KL-1156. koreascience.kr
Similarly, studies on 6- or this compound-2-carboxylic acid N-(substituted) phenylamides revealed that their ability to inhibit NF-κB activity was dependent on the substituents on the phenyl ring. researchgate.net The most active inhibitors in this series contained 4-Cl and 4-OMe in the this compound-2-carboxamide derivatives, and 2-OH and 4-Cl in the 6-methylchroman-2-carboxamide (B15128646) derivatives, showing slightly more potency than the reference compound KL-1156. researchgate.net
Furthermore, some chroman-4-one derivatives isolated from the mangrove endophytic fungus Diaporthe phaseolorum have demonstrated moderate inhibitory effects on osteoclastogenesis by suppressing RANKL-induced NF-κB activation. rsc.org This inhibition was observed in RAW 264.7 cells using a luciferase reporter gene assay. rsc.org
Interaction with Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a wide variety of endogenous and exogenous compounds, including drugs. medsafe.govt.nz The inhibition of CYP enzymes can lead to significant drug-drug interactions. nih.gov
The interaction of chroman derivatives with CYP enzymes has been a subject of study. For example, in an evaluation of the toxicological properties of certain chroman-4-one derivatives, their inhibitory activity against five major cytochrome P450 isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) was assessed. nih.gov It was found that one of the tested compounds inhibited the CYP2C19 isoform by more than 70%. nih.gov
The metabolism of kratom alkaloids, which share some structural similarities with chroman derivatives, has been studied in the context of CYP inhibition. These studies revealed that some alkaloids were potent competitive inhibitors of CYP2D6. nih.gov Additionally, some chromone (B188151) derivatives have been shown to be good inhibitors of CYP1A1 and CYP1A2, which are involved in the prevention of cancer by environmental carcinogens. nih.gov The structural features of these compounds, such as the presence of methoxy (B1213986) and propargyl ether groups, influence their potency and selectivity. nih.gov
Monoamine Oxidase (MAO) Inhibition Mechanisms
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of various monoamine neurotransmitters. Inhibitors of these enzymes are used in the treatment of neurological disorders. researchgate.net
Several chromenone and chromone derivatives have been identified as potent and selective inhibitors of MAO-A or MAO-B. researchgate.netnih.govjmb.or.kr For example, a chromenone isolated from a marine-derived Streptomyces species was found to be a potent and selective MAO-A inhibitor, acting as a reversible competitive inhibitor. nih.govjmb.or.kr Another chromenone from the same source was a potent but less selective inhibitor of MAO-B, also functioning as a reversible competitive inhibitor. nih.govjmb.or.kr
Structure-activity relationship studies have shown that substitutions on the chromone ring significantly affect the inhibitory activity and selectivity. For instance, substitutions at the 7-position of the coumarin (B35378) scaffold are considered beneficial for MAO-B selectivity and inhibition. researchgate.net In a series of chromone derivatives, a compound with an ethoxy group at the 4-position of the B-ring showed high MAO-B inhibition. researchgate.net
The mechanism of inhibition is often competitive, as demonstrated by Lineweaver-Burk plot analysis. nih.govjmb.or.kr The reversibility of the inhibition has also been confirmed through dialysis experiments. jmb.or.kr
Table 2: MAO Inhibition by Chromenone Derivatives
| Compound | Target | IC50 (μM) | Ki (μM) | Inhibition Mode |
|---|---|---|---|---|
| Compound 1 (5,7-dihydroxy-2-isopropyl-4H-chromen-4-one) | MAO-A | 2.70 jmb.or.kr | 0.94 ± 0.28 jmb.or.kr | Reversible, Competitive nih.govjmb.or.kr |
| Compound 2 [5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one] | MAO-B | 3.42 jmb.or.kr | 1.89 ± 0.014 jmb.or.kr | Reversible, Competitive nih.govjmb.or.kr |
| Compound 2 [5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one] | MAO-A | - | 3.57 ± 0.60 jmb.or.kr | Reversible, Competitive nih.govjmb.or.kr |
Mechanistic Studies of Receptor Interactions
This section focuses on the interactions of this compound derivatives with specific receptor systems, providing insights into their binding and functional activities.
Serotonin (B10506) (5-HT1A, 5-HT2A) Receptor Binding and Antagonism Mechanisms
Serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, are crucial targets in the central nervous system for the treatment of various neuropsychiatric disorders.
Derivatives of coumarin, a related heterocyclic compound, have been designed and synthesized to study their affinity for 5-HT1A and 5-HT2A receptors. researchgate.net Radioligand binding assays have been employed to determine the binding affinities (Ki values) of these compounds. researchgate.net Some of these derivatives have exhibited excellent activity for 5-HT1A receptors, with Ki values in the nanomolar range, comparable to the reference agonist 8-OH-DPAT. researchgate.net Functional assays have identified some of these compounds as having a significant 5-HT1A antagonistic profile. researchgate.net
The mechanism of 5-HT1A receptor antagonism involves the blockade of the receptor, which prevents serotonin from binding and exerting its inhibitory effects on neurotransmission. patsnap.com This can lead to an increase in the firing rate of some raphe neurons by antagonizing the inhibitory tone of endogenous serotonin on presynaptic 5-HT1A autoreceptors. nih.gov This, in turn, can enhance the synaptic concentration of serotonin in terminal fields, potentially activating postsynaptic 5-HT receptors. nih.gov
The 5-HT2A receptor, on the other hand, is a Gq/G11-coupled receptor that activates phospholipase C, leading to intracellular signaling cascades. nih.gov The interaction of antagonists with the 5-HT2A receptor involves binding to a pocket formed by several transmembrane helices, with key interactions including hydrophobic, hydrogen bonding, and π-π stacking interactions with specific amino acid residues. mdpi.com
Estrogen Receptor Modulation and Downregulation (mechanistic studies)
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen agonist or antagonist effects. mdpi.com This dual activity makes them valuable for therapies where estrogenic effects are desired in some tissues (like bone) but detrimental in others (like the breast). mdpi.comnih.gov The search for new SERMs has led to the investigation of various chemical scaffolds, including chroman derivatives.
One study investigated a novel small molecule, 3-(4-isopropyl) benzylidene-8-ethoxy,6-methyl, chroman-4-one (SBL-060), for its ability to target acute myeloid leukemia (AML) cells. researchgate.net In silico docking studies predicted a high binding affinity of SBL-060 to the estrogen receptor (ER), with a ΔGbinding score of -7.4 kcal/mol. researchgate.net Subsequent in vitro assays confirmed that SBL-060 inhibited ERα in THP-1 and HL-60 AML cell lines with IC50 values of 448 and 374.3 nM, respectively. researchgate.net This inhibition of ERα was associated with a dose-dependent increase in apoptosis and cell cycle arrest in the sub G0/G1 phase in both cell lines. researchgate.net
The structural features of SERMs are critical to their mechanism of action. Typically, a long and polar side-chain is responsible for preventing the agonist-induced conformation of helix 12 of the ER. nih.gov However, some unusual SERMs with short, nonpolar side chains have been identified, suggesting alternative mechanisms of antagonism. nih.gov The study of raloxifene (B1678788) analogs, which are 2-arylbenzothiophene derivatives, has provided further insights into the structure-activity relationships of SERMs. mdpi.com These studies help in the rational design of new SERMs with improved tissue selectivity and efficacy.
In Vitro Antioxidant and Anti-Inflammatory Mechanisms
The antioxidant and anti-inflammatory properties of this compound derivatives have been a significant area of research. These compounds have demonstrated the ability to counteract oxidative stress and modulate inflammatory pathways in various in vitro models.
Recent mechanistic studies have highlighted that certain forms of vitamin E, such as γ-tocopherol, δ-tocopherol, and γ-tocotrienol (which shares a chroman ring structure), possess unique antioxidant and anti-inflammatory properties that are superior to α-tocopherol. nih.gov These compounds are effective at scavenging reactive nitrogen species and inhibiting enzymes like cyclooxygenase and 5-lipoxygenase, which are involved in the production of pro-inflammatory eicosanoids. nih.gov The antioxidant capacity of these compounds is often linked to their ability to donate a hydrogen atom from the hydroxyl group on the chroman ring, thereby neutralizing free radicals. nih.gov
A novel synthetic derivative, this compound-2-carboxylic acid N-(2-trifluoromethyl) phenylamide (MCAP), has shown potent anti-inflammatory effects in murine microglial cells. researchgate.netnih.govproquest.comresearchgate.net In lipopolysaccharide (LPS)-stimulated BV2 microglia, pretreatment with MCAP dose-dependently inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnih.gov It also significantly reduced the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). researchgate.netnih.govresearchgate.net The underlying mechanism for these effects involves the inhibition of the nuclear factor-kappaB (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.netnih.govproquest.com
The anti-inflammatory activity of various natural and synthetic coumarin compounds, which are structurally related to chromans, has also been extensively studied. aimspress.com Many of these compounds exert their effects by suppressing the NF-κB signaling pathway and downregulating the expression of pro-inflammatory genes. aimspress.com For example, some coumarins have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW 264.7 macrophages. nih.gov
The antioxidant properties of flavonoids and coumarins have been evaluated using various methods, including cyclic voltammetry and potentiometry, to understand their electron transfer and hydrogen atom transfer mechanisms. mdpi.com These studies help to establish a correlation between the chemical structure of these compounds and their antioxidant capacity. mdpi.com
Cell-Based Mechanistic Studies on Cellular Processes (e.g., neuroprotection, antiproliferation)
In vitro cell-based assays have been instrumental in elucidating the mechanisms through which this compound and its derivatives exert their effects on various cellular processes, including neuroprotection and antiproliferation.
In the context of neuroprotection, the antioxidant effects of certain derivatives have been shown to correlate with their ability to protect neuronal cells. sci-hub.se For instance, studies have demonstrated that the neuroprotective potency of some compounds in MC65 cells, a model for Alzheimer's disease, is linked to their antioxidant capabilities. sci-hub.se The anti-inflammatory actions of compounds like MCAP in microglial cells also contribute to their neuroprotective potential by mitigating neuroinflammation, a key factor in neurodegenerative diseases. researchgate.netnih.govproquest.comresearchgate.net
The antiproliferative activity of this compound derivatives has been investigated in various cancer cell lines. For example, a series of novel heterocyclic colchicine (B1669291) derivatives incorporating a C-7 methylene (B1212753) fragment have shown significant antiproliferative activity against pancreatic (COLO-357, BxPC-3, PANC-1), skin (HaCaT), and lung (A549) cancer cell lines. mdpi.com The spatial orientation of the substituent at the double bond was found to be a critical determinant of its biological activity. mdpi.com
Furthermore, certain 7-methoxychroman-4-one derivatives have been synthesized and evaluated for their cytotoxic effects. researchgate.net While some analogs showed limited activity, others demonstrated a better cytotoxic profile against breast cancer (MDA-MB-231), nasopharyngeal epidermoid carcinoma (KB), and human neuroblastoma (SK-N-MC) cell lines. researchgate.net The antiproliferative effects of some chroman-4-one derivatives have been linked to their ability to inhibit sirtuin 2 (SIRT2), an enzyme implicated in cancer cell proliferation. acs.org These compounds were found to increase the acetylation level of α-tubulin, a known SIRT2 substrate, indicating target engagement within the cancer cells. acs.org
Effects on Cell Signaling Pathways (e.g., p38 MAPK)
A key mechanism by which this compound derivatives exert their biological effects is through the modulation of intracellular signaling pathways. The p38 mitogen-activated protein kinase (MAPK) pathway is a prominent target. slideshare.netmedreport.foundationthermofisher.com
The anti-inflammatory and neuroprotective effects of this compound-2-carboxylic acid N-(2-trifluoromethyl) phenylamide (MCAP) are, in large part, mediated by its inhibition of the p38 MAPK pathway. researchgate.netnih.govproquest.com In LPS-stimulated microglial cells, MCAP was shown to attenuate the phosphorylation of p38 MAPK. researchgate.netnih.gov Furthermore, the use of a specific p38 MAPK inhibitor, SB203580, potentiated the inhibitory effect of MCAP on the expression of MEF-2, a downstream transcription factor of p38 MAPK. researchgate.net This provides strong evidence for the direct involvement of the p38 MAPK pathway in the anti-inflammatory action of MCAP. researchgate.netnih.gov
The inhibition of the p38 MAPK pathway by these compounds has significant implications, as this pathway is involved in the production of pro-inflammatory cytokines and enzymes like COX-2 and iNOS. researchgate.netnih.gov By suppressing this pathway, this compound derivatives can effectively dampen the inflammatory response in various cell types.
Analysis of Gene Expression Modulation
The biological activities of this compound and its derivatives are often rooted in their ability to modulate the expression of specific genes. wikipedia.orgnih.gov This regulation can occur at the transcriptional or post-transcriptional level and affects a wide range of cellular functions. frontiersin.org
In vitro studies have shown that these compounds can alter the expression of genes involved in inflammation, cell proliferation, and apoptosis. For example, the anti-inflammatory compound MCAP was found to dose-dependently inhibit the LPS-induced mRNA expression of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 in BV2 microglial cells. researchgate.net This indicates that the compound acts at the level of gene transcription to suppress the inflammatory response.
Similarly, the antiproliferative effects of certain derivatives are associated with changes in the expression of genes that control the cell cycle and apoptosis. nih.gov Studies on flavonoids, which share structural similarities with chromans, have shown that they can modulate the expression of genes involved in cell proliferation by influencing the activity of transcription factors like NF-κB. nih.gov By inhibiting the NF-κB pathway, these compounds can suppress the expression of genes that promote cancer cell growth and survival. nih.gov
The ability of these compounds to modulate gene expression is a key aspect of their mechanism of action and provides a basis for their potential therapeutic applications in diseases characterized by dysregulated gene expression, such as cancer and chronic inflammatory conditions.
Advanced Applications of 7 Methylchroman in Chemical Sciences
7-Methylchroman as a Versatile Synthetic Building Block
The chroman scaffold, a key structural component of this compound, is a prevalent motif in a variety of biologically active compounds and materials. This makes this compound and its derivatives valuable as versatile synthetic building blocks in organic chemistry. smolecule.com Their utility stems from the ability to serve as a foundational structure that can be readily modified to create more complex molecules with specific desired properties.
Several derivatives of this compound are commercially available or can be synthesized for research purposes. These include, but are not limited to:
(S)-7-Methylchroman-4-amine hydrochloride
This compound-4-one (B99835) americanelements.comamericanelements.com
6-Chloro-7-methyl-chroman-4-one pharmacore.cn
(+/-)-2-(4-methoxyphenyl)-7-methylchroman-4-one (PD177779) ontosight.ai
7-Chloro-6-fluoro-4-hydroxy-2-methylchroman-4-acetic acid ontosight.ai
6-Fluoro-4-hydroxy-7-methylchroman-2-carboxylic acid
The functional groups present on the chroman ring, such as amine or ketone groups, provide reactive sites for a variety of chemical transformations. For instance, the amine group in this compound-4-amine can undergo reactions like N-alkylation and acylation to introduce new substituents. smolecule.com Similarly, the ketone group in this compound-4-one can be a site for various condensation and addition reactions. The availability of these derivatives allows chemists to systematically explore the structure-activity relationships of new compounds by incorporating the this compound core.
The synthesis of new derivatives often involves multi-step reaction sequences. For example, the synthesis of certain coumarin (B35378) derivatives, which share the chroman core, starts with precursor molecules that are then elaborated through a series of chemical transformations to yield the final products. nih.govmdpi.com These synthetic routes highlight the role of chroman-based structures as key intermediates in the preparation of complex molecular architectures.
Exploration in Materials Science
The unique structural characteristics of the chroman ring system present in this compound make it a compelling scaffold for the development of advanced materials. The inherent properties of the chroman structure can be harnessed to create materials with specific and desirable functionalities.
Structural Scaffolds for Advanced Material Development
The chroman scaffold is recognized for its presence in materials with interesting properties, including liquid crystals and polymers. smolecule.com This suggests that this compound and its derivatives could serve as fundamental building blocks for the creation of novel materials. The rigid, bicyclic structure of the chroman core can impart desirable thermal and mechanical properties to polymers and other materials.
In the broader context of materials science, the concept of a "scaffold" is crucial for creating three-dimensional structures with specific functions, particularly in fields like tissue engineering. nih.govnih.govresearchgate.net While not directly reporting on this compound, the principles of using molecular scaffolds for material development are well-established. For instance, materials like poly(dimethyl siloxane) (PDMS) and various biodegradable polymers are used to create microfluidic devices and tissue engineering scaffolds. nih.gov The adaptability of the this compound structure could potentially be exploited in a similar manner to design and synthesize new functional materials.
The development of advanced materials often relies on the ability to precisely control the molecular architecture. The availability of various this compound derivatives provides a toolkit for chemists to systematically modify the core structure and investigate the resulting changes in material properties. This approach is fundamental to the rational design of materials with tailored characteristics for specific applications.
Development of Chemical Probes and Research Tools
Chemical probes are small molecules designed to interact with and perturb the function of specific biological targets, making them invaluable tools for biological research. proteostasisconsortium.com The development of such probes often relies on a scaffold molecule that can be modified to optimize potency, selectivity, and other properties. The this compound framework, due to its presence in biologically active compounds, presents a promising starting point for the design of novel chemical probes.
While specific examples of this compound being used directly as a chemical probe are not extensively documented in the provided search results, the closely related compound 7-Methylcoumarin (B190331) is utilized as a fluorescent probe in biological research. ontosight.ai Coumarins, which share the benzopyrone core with chromans, are known for their fluorescent properties. ontosight.ai This suggests that derivatives of this compound could also be engineered to possess fluorescent or other reporter properties, enabling their use in tracking biological processes.
The process of developing a chemical probe involves iterative cycles of synthesis and biological evaluation. The versatility of the this compound scaffold allows for the systematic introduction of different functional groups to fine-tune its interaction with a target protein. This approach is central to creating high-quality probes with high selectivity and minimal off-target effects. proteostasisconsortium.com The use of such probes can help to elucidate the function of proteins in health and disease, and to validate new drug targets. nih.govchemicalprobes.org
Applications in Drug Discovery Lead Compound Generation (non-clinical, structural scaffold focus)
The chroman ring is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds and approved drugs. nih.govbiosolveit.de This makes this compound and its derivatives attractive starting points for the generation of lead compounds in non-clinical drug discovery programs. The focus in this context is on the structural framework that the this compound core provides for the design of new molecules with potential therapeutic applications.
The chroman-4-one (chromanone) skeleton, a key feature of some this compound derivatives, is a particularly important pharmacophore. nih.gov Modifications at various positions of the chromanone ring have been shown to yield compounds with a wide range of biological activities. nih.gov For example, substitutions at the C-2, C-3, C-6, and C-7 positions have been explored to develop compounds with potential antidiabetic, antibacterial, and antifungal properties. nih.gov
Numerous studies have demonstrated the potential of chroman and coumarin derivatives as scaffolds for various therapeutic targets. For instance, derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin have been synthesized and shown to have a high affinity for serotonin (B10506) receptors, suggesting their potential as antidepressant agents. mdpi.comresearchgate.net Similarly, other chromene derivatives have been investigated for their potential antimicrobial and anticancer activities. rjptonline.org The chroman scaffold has also been utilized in the development of inhibitors for enzymes like spleen tyrosine kinase (SYK), which are implicated in inflammatory processes. ontosight.ai
The process of lead generation often involves the synthesis of a library of compounds based on a common scaffold. The availability of various this compound building blocks facilitates this process, allowing for the exploration of a wide chemical space around the core structure. pharmacore.cn This systematic approach is crucial for identifying compounds with the desired biological activity and drug-like properties.
Table of Synthesized this compound Derivatives and their Potential Applications
| Compound Name | Potential Application Area | Reference |
| (S)-7-Methylchroman-4-amine hydrochloride | Research compound, synthetic building block | |
| This compound-4-one | Synthetic intermediate, life science research | americanelements.comamericanelements.com |
| 6-Chloro-7-methyl-chroman-4-one | Synthetic building block | pharmacore.cn |
| (+/-)-2-(4-methoxyphenyl)-7-methylchroman-4-one (PD177779) | Spleen tyrosine kinase (SYK) inhibitor, anti-inflammatory | ontosight.ai |
| 7-Chloro-6-fluoro-4-hydroxy-2-methylchroman-4-acetic acid | Lead molecule in drug discovery | ontosight.ai |
| 6-Fluoro-4-hydroxy-7-methylchroman-2-carboxylic acid | Medicinal chemistry building block | |
| 6-acetyl-7-hydroxy-4-methylcoumarin derivatives | Serotonin receptor agents, potential antidepressants | mdpi.comresearchgate.net |
Future Directions and Emerging Research Avenues for 7 Methylchroman
Exploration of Novel Synthetic Methodologies
The development of efficient and innovative synthetic routes is paramount for the exploration of 7-Methylchroman and its derivatives. Future research is likely to focus on several key areas:
Catalytic Innovations : The use of novel catalysts, such as those based on palladium, for reduction reactions is an active area of research. tib.eu For instance, the reduction of 7-methylcoumarin (B190331) using a palladium-carbon catalyst has been reported. tib.eu Future work could explore other transition metal catalysts or even biocatalysts to achieve higher yields, selectivity, and more environmentally friendly reaction conditions.
Photoredox Catalysis : Visible-light-driven photoredox reactions represent a modern and powerful tool in organic synthesis. rsc.org The application of these methods to the synthesis of chroman derivatives, including those with a methyl group at the 7-position, could open up new pathways for creating complex molecules under mild conditions. rsc.org
Multi-component Reactions : Designing one-pot, multi-component reactions for the synthesis of highly substituted this compound derivatives is a promising avenue. Such strategies improve efficiency by reducing the number of purification steps and the amount of waste generated. A one-pot synthesis of a dimethoxy-methylchroman-4-one derivative has been demonstrated, highlighting the feasibility of this approach. najah.edu
Flow Chemistry : The application of continuous flow chemistry for the synthesis of this compound derivatives could offer advantages in terms of scalability, safety, and process control. This technology allows for precise control over reaction parameters, potentially leading to improved yields and purities.
Advanced Structural Characterization Techniques
A thorough understanding of the three-dimensional structure of this compound and its derivatives is crucial for elucidating structure-activity relationships. While standard techniques like NMR and IR spectroscopy are routinely used, future research will benefit from the application of more advanced methods: vulcanchem.comnih.gov
X-ray Crystallography : Obtaining single-crystal X-ray diffraction data provides unambiguous proof of the molecular structure, including stereochemistry and conformation. najah.edu For new this compound derivatives, crystallographic studies will be essential for confirming their structures and understanding intermolecular interactions in the solid state. najah.edu
Advanced NMR Techniques : Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, will continue to be vital for the complete assignment of proton and carbon signals, especially for complex derivatives. nih.gov Solid-state NMR could also provide insights into the structure and dynamics of these compounds in solid formulations.
Chiroptical Spectroscopy : For chiral derivatives of this compound, techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) will be invaluable for determining the absolute configuration and studying conformational preferences in solution.
Mass Spectrometry : High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of newly synthesized compounds. nih.gov Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can be used to study fragmentation patterns, providing further structural information.
Deeper Computational Insights into Reactivity and Mechanism
Computational chemistry offers a powerful lens through which to understand the reactivity and properties of this compound and its derivatives at the molecular level. escholarship.org
Density Functional Theory (DFT) : DFT calculations are increasingly used to predict molecular geometries, electronic properties, and spectroscopic data. vulcanchem.com For this compound derivatives, DFT can be employed to study reaction mechanisms, predict the stability of intermediates and transition states, and rationalize observed regioselectivity and stereoselectivity. vulcanchem.comescholarship.org
Molecular Docking : In the context of medicinal chemistry, molecular docking simulations can predict the binding modes of this compound derivatives with biological targets like enzymes and receptors. mdpi.com This information is crucial for the rational design of more potent and selective inhibitors or agonists.
Quantum Mechanics/Molecular Mechanics (QM/MM) : For studying the interactions of this compound derivatives within a biological environment, such as an enzyme active site, hybrid QM/MM methods can provide a balance between accuracy and computational cost. numberanalytics.com
Ab Initio Molecular Dynamics (AIMD) : AIMD simulations can provide insights into the dynamic behavior of molecules and can be particularly useful for studying complex reaction pathways that may not be adequately described by static models. escholarship.org
Expansion of Mechanistic Biological Research (in vitro)
The chroman scaffold is present in numerous compounds with diverse biological activities. ontosight.ainih.gov Future in vitro research on this compound derivatives is expected to delve deeper into their mechanisms of action.
Enzyme Inhibition Assays : Derivatives of chroman have been investigated as inhibitors of various enzymes. nih.govacs.orgacs.org Future studies could screen this compound derivatives against a wider range of enzymes implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, some chroman derivatives have shown inhibitory activity against SIRT2, an enzyme linked to aging-related diseases. nih.govacs.orgacs.org
Receptor Binding Assays : Certain chroman derivatives have been evaluated for their affinity to serotonin (B10506) receptors, such as 5-HT1A. mdpi.comresearchgate.net Expanding these studies to other G-protein coupled receptors (GPCRs) or ion channels could uncover new therapeutic applications.
Cell-Based Assays : Investigating the effects of this compound derivatives on cellular processes is a critical step in understanding their biological activity. Assays to measure cytotoxicity, anti-proliferative effects, anti-inflammatory activity, and antioxidant potential will be essential. researchgate.netresearchgate.net For example, derivatives of 7-methoxychroman-4-one have been tested for their cytotoxic effects against various cancer cell lines. researchgate.net
Gene and Protein Expression Analysis : Techniques like RT-PCR and Western blotting can be used to determine how this compound derivatives affect the expression of specific genes and proteins involved in disease pathways. researchgate.net
New Applications in Interdisciplinary Chemical Sciences
The unique structural and electronic properties of the this compound scaffold make it an attractive candidate for applications beyond medicinal chemistry.
Materials Science : The chroman structure is found in some liquid crystals and polymers. smolecule.com Investigating the potential of this compound derivatives in the development of new materials with specific optical, electronic, or thermal properties is a promising research direction. smolecule.com
Agrochemicals : The biological activity of chroman derivatives suggests they could be explored as potential new herbicides, fungicides, or insecticides. High-throughput screening of a library of this compound compounds could identify leads for agrochemical development.
Catalysis : Chiral chroman derivatives could be investigated as ligands for asymmetric catalysis. The rigid bicyclic structure and the potential for introducing various substituents make them interesting candidates for creating novel catalytic systems.
Fluorescent Probes : The chroman ring system is related to coumarins, which are well-known fluorophores. ijrpc.com By appropriate functionalization, this compound derivatives could be developed as fluorescent probes for detecting specific ions, molecules, or changes in the cellular environment.
Q & A
What are the key experimental considerations for synthesizing and characterizing 7-Methylchroman in a reproducible manner?
Classification: Basic Research Question
Methodological Answer:
- Synthesis Protocol : Use established methods for chroman derivatives, such as acid-catalyzed cyclization of substituted phenols with allyl alcohols, ensuring stoichiometric control and inert atmosphere (e.g., nitrogen) to prevent oxidation .
- Characterization : Employ a combination of spectroscopic techniques:
- Reproducibility : Document reaction conditions (temperature, solvent, catalyst) in detail, adhering to journal guidelines for experimental transparency .
How can researchers resolve contradictions in spectral data when identifying this compound derivatives?
Classification: Advanced Research Question
Methodological Answer:
- Cross-Validation : Combine multiple analytical methods (e.g., 2D NMR techniques like COSY and HSQC to confirm coupling patterns and connectivity) .
- Computational Modeling : Use DFT (Density Functional Theory) calculations to predict NMR chemical shifts and compare with experimental data, addressing discrepancies caused by solvent effects or conformational flexibility .
- Collaborative Analysis : Share raw data with peer labs for independent verification, particularly when novel substituents or stereochemistry are involved .
What purification strategies are optimal for isolating this compound from complex reaction mixtures?
Classification: Basic Research Question
Methodological Answer:
- Chromatographic Techniques :
- Challenges : Address co-elution of byproducts (e.g., diastereomers) by adjusting mobile-phase polarity or switching to chiral columns for enantiomeric resolution .
How should researchers design in vitro and in vivo assays to evaluate the bioactivity of this compound derivatives?
Classification: Advanced Research Question
Methodological Answer:
- Hypothesis-Driven Assays :
- In Vitro : Screen for antioxidant activity using DPPH radical scavenging assays, with IC₅₀ calculations normalized to positive controls (e.g., ascorbic acid) .
- In Vivo : Use rodent models (e.g., LPS-induced inflammation) to assess pharmacokinetics, ensuring ethical compliance (e.g., IACUC protocols) .
- Dose-Response Analysis : Apply nonlinear regression models to quantify efficacy, reporting confidence intervals and p-values (<0.05) per statistical guidelines .
What strategies validate the structural and functional data of this compound in interdisciplinary studies?
Classification: Advanced Research Question
Methodological Answer:
- Multi-Technique Validation :
- Data Transparency : Archive raw datasets in public repositories (e.g., Zenodo) and cite them in supplementary materials to enable peer scrutiny .
How can researchers address low yields or side reactions during this compound synthesis?
Classification: Basic Research Question
Methodological Answer:
- Reaction Optimization :
- Catalyst Screening : Test alternatives (e.g., Lewis acids vs. Brønsted acids) to improve regioselectivity .
What computational tools are recommended for predicting the physicochemical properties of this compound?
Classification: Advanced Research Question
Methodological Answer:
- Software Selection :
- Validation : Compare predictions with experimental data (e.g., HPLC-derived logD values) and refine models using machine learning algorithms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
